[2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-yl](4-ethoxyphenyl)methanone
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Overview
Description
2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone is a complex organic compound that features a thiazole ring, an indolizine core, and a phenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions .
The indolizine core can be synthesized via cyclization reactions involving pyridine derivatives. The final step involves coupling the thiazole and indolizine moieties with the phenyl group through a series of substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and indolizine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
Biologically, 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it may interact with specific enzymes or receptors, making it a potential lead compound for drug discovery .
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique electronic structure makes it suitable for applications in materials science .
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with DNA or proteins. The exact pathways involved depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone: Similar structure but lacks the ethoxy group.
2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
The presence of the ethoxy group in 2-Amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-ylmethanone imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications .
Properties
Molecular Formula |
C26H21N3O2S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-amino-1-(4-phenyl-1,3-thiazol-2-yl)indolizin-3-yl]-(4-ethoxyphenyl)methanone |
InChI |
InChI=1S/C26H21N3O2S/c1-2-31-19-13-11-18(12-14-19)25(30)24-23(27)22(21-10-6-7-15-29(21)24)26-28-20(16-32-26)17-8-4-3-5-9-17/h3-16H,2,27H2,1H3 |
InChI Key |
KTNAGLNHMZCYCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=CC=C5)N |
Origin of Product |
United States |
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